Adamantan-1-yl-(4,5-dihydro-3H-pyrrol-2-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

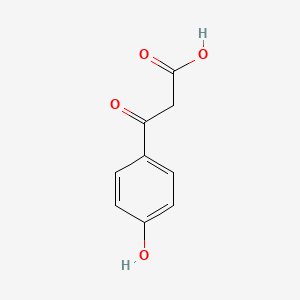

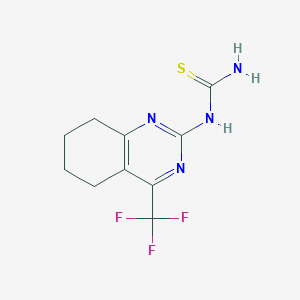

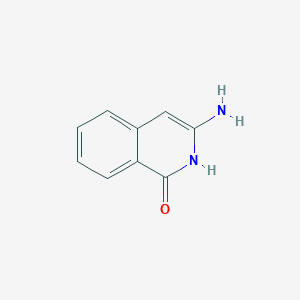

Adamantan-1-yl-(4,5-dihydro-3H-pyrrol-2-yl)-amine, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the US Food and Drug Administration in 2003. Memantine belongs to the class of drugs known as NMDA receptor antagonists, which work by blocking the activity of a specific neurotransmitter in the brain.

Applications De Recherche Scientifique

Antiviral Activity

Adamantan-1-yl derivatives have been extensively studied for their antiviral properties, especially against influenza A virus. A study by Kolocouris et al. (1994) synthesized spiro[pyrrolidine-2,2'-adamantanes] and evaluated them against a broad spectrum of viruses, finding some derivatives significantly inhibited the cytopathicity of influenza A virus at lower concentrations than amantadine, a known antiviral drug, without being active against influenza B virus or other tested viruses, indicating specificity as anti-influenza A agents (Kolocouris et al., 1994).

Synthesis Methods

The synthesis and evaluation of adamantan-1-yl derivatives for biological applications have been a significant focus. Bossmann et al. (2020) detailed a catalyst-free, temperature-driven one-pot synthesis of 1-adamantylhydrazine, a versatile intermediate for many biologically active compounds, showcasing the wide range of medicinal properties of adamantyl derivatives (Bossmann et al., 2020).

Structural Analysis and Noncovalent Interactions

El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and analyzed their crystal structures and noncovalent interactions using quantum theory and Hirshfeld surface analysis. This study provides insights into the structural characteristics and stability of such compounds, highlighting the importance of noncovalent interactions in their stabilization (El-Emam et al., 2020).

Multifunctional Neuroprotective Agents

Research on fluorescent heterocyclic adamantane amines has demonstrated their potential as multifunctional neuroprotective agents, offering inhibition of critical neurological pathways and antioxidant activities. Joubert et al. (2011) synthesized a series of these compounds, showing their potential application in neuroprotection due to their multifunctionality (Joubert et al., 2011).

Influenza A Virus Activity

The development of 3-(2-adamantyl)pyrrolidines and evaluation of their activity against influenza A virus by Stamatiou et al. (2001) resulted in the identification of potent diamine analogues, marking the first instance of adamantane derivatives with two amine groups being reported as active against this virus (Stamatiou et al., 2001).

Propriétés

IUPAC Name |

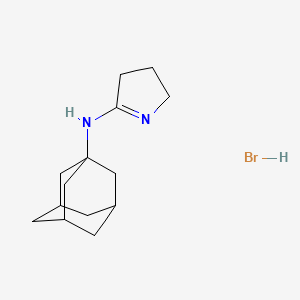

N-(1-adamantyl)-3,4-dihydro-2H-pyrrol-5-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.BrH/c1-2-13(15-3-1)16-14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-12H,1-9H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELKZQMUQRIYCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC23CC4CC(C2)CC(C4)C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2418594.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418597.png)

![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)

![{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2418610.png)

![1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B2418611.png)